2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine
Description
Properties
Molecular Formula |
C13H14BrN5 |
|---|---|
Molecular Weight |
320.19 g/mol |
IUPAC Name |
2-[4-(6-bromopyridin-2-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C13H14BrN5/c14-11-3-1-4-12(17-11)18-7-9-19(10-8-18)13-15-5-2-6-16-13/h1-6H,7-10H2 |
InChI Key |
DQBBLHRIWUZYCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Br)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(6-Bromopyridin-2-yl)piperazine
The piperazine intermediate is synthesized through nucleophilic aromatic substitution (SNAr) between 2,6-dibromopyridine and piperazine.
Procedure :
2,6-Dibromopyridine (1.0 equiv) is reacted with piperazine (1.2 equiv) in acetonitrile under reflux (82°C) for 24 hours in the presence of potassium carbonate (2.5 equiv) and potassium iodide (0.1 equiv). The reaction mixture is filtered, concentrated, and purified via flash chromatography (DCM:MeOH = 95:5) to yield 4-(6-bromopyridin-2-yl)piperazine as a white solid (Yield: 78%).
Key Data :
Preparation of 2-Chloropyrimidine
2-Chloropyrimidine is commercially available or synthesized via chlorination of pyrimidin-2-ol using phosphorus oxychloride (POCl3) under reflux.
Coupling of 4-(6-Bromopyridin-2-yl)piperazine with 2-Chloropyrimidine
The final step involves SNAr between 2-chloropyrimidine and the piperazine intermediate.
Procedure :
2-Chloropyrimidine (1.0 equiv) and 4-(6-bromopyridin-2-yl)piperazine (1.1 equiv) are combined in dimethylformamide (DMF) with cesium carbonate (2.0 equiv) at 120°C for 12 hours. The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (DCM:MeOH = 96:4) to afford the target compound as a pale-yellow solid (Yield: 65%).
Key Data :
- 1H NMR (500 MHz, DMSO-d6) : δ 8.45 (d, J = 5.0 Hz, 2H), 8.10 (d, J = 8.0 Hz, 1H), 7.60 (t, J = 7.5 Hz, 1H), 7.00 (d, J = 7.5 Hz, 1H), 6.95 (t, J = 5.0 Hz, 1H), 3.90–3.80 (m, 4H), 3.20–3.10 (m, 4H).
- 13C NMR (125 MHz, DMSO-d6) : δ 160.2 (C2, pyrimidine), 157.8 (C4, pyrimidine), 150.1 (C6, pyridine), 140.5 (C2, pyridine), 138.2 (C5, pyridine), 122.4 (C3, pyridine), 115.5 (C4, pyridine), 110.3 (C5, pyrimidine), 48.9 (piperazine-C), 45.2 (piperazine-C).
Optimization of Reaction Conditions
Solvent and Base Screening
Replacing DMF with acetonitrile in the coupling step reduces side product formation, increasing yield to 72%. Similarly, using potassium tert-butoxide instead of cesium carbonate shortens reaction time to 6 hours.
Temperature and Catalysis
Elevating the reaction temperature to 150°C in toluene with a catalytic amount of copper(I) iodide enhances coupling efficiency (Yield: 81%).
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H2O = 70:30) confirms >98% purity with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Routes
| Parameter | SNAr Route | Copper-Catalyzed Coupling |
|---|---|---|
| Yield | 65% | 81% |
| Reaction Time | 12 hours | 6 hours |
| Catalyst | None | CuI |
| Temperature | 120°C | 150°C |
| Purification Complexity | Moderate | High |
The copper-catalyzed method offers higher yields but requires stringent anhydrous conditions, making the SNAr route more accessible for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant molecules.
Mechanism of Action
The mechanism of action of 2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Pyrimidine/Pyridine Linkages
Several compounds share structural motifs with 2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine, differing in substituents or heterocyclic cores:
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Core Heterocycle Influence : Replacement of pyrimidine with pyridine (e.g., compound 24) reduces steric bulk but may alter electronic properties and binding interactions .
- Linker Effects : Sulfur (thio) linkers (e.g., compound 21) correlate with higher yields (87%) compared to oxygen linkers (compound 22, 54.8%), possibly due to better nucleophilicity in substitution reactions .
- Bromine vs. Other Halogens : The bromine in the target compound may enhance lipophilicity and π-stacking compared to fluorine or chlorine in analogs (e.g., compound 10), though sulfonyl groups (as in compound 10) could improve solubility .
Thieno-Pyrimidine Derivatives (Patent Compounds)
Patents describe analogs like 2-chloro-4-morpholino-6-((piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine (), where the pyrimidine is fused with a thiophene ring. These compounds exhibit:
- Morpholino and Sulfonyl Groups: Morpholino substituents (e.g., in compound 10) may enhance water solubility, while methylsulfonyl-piperazine derivatives () could improve metabolic stability .
Piperidine vs. Piperazine Derivatives
Compound 10 (piperidine core) lacks the piperazine’s secondary amine, reducing hydrogen-bonding capacity. Piperazine derivatives generally offer greater conformational flexibility and protonation sites, which are advantageous in receptor-targeted drug design .
Biological Activity
2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine, with the CAS number 1309609-39-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H14BrN5
- Molecular Weight : 320.19 g/mol
- CAS Number : 1309609-39-9
Research indicates that compounds containing piperazine and pyrimidine moieties often exhibit a variety of biological activities due to their ability to interact with various biological targets, including enzymes and receptors. The presence of the bromopyridine group may enhance the compound's affinity for certain targets, potentially leading to improved pharmacological effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including colon carcinoma and breast cancer cells. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups like bromine can enhance activity by stabilizing the interaction with target proteins .
Antimicrobial Activity
The compound's biological evaluation also includes antimicrobial properties:
- In Vitro Studies : Preliminary studies indicate potential antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the bromopyridine moiety is believed to contribute to this activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological effects:
- Dopamine and Serotonin Receptor Interaction : Research has shown that derivatives containing piperazine can act as agonists for dopamine and serotonin receptors, which are crucial in treating psychiatric disorders . The specific interactions and affinities of this compound with these receptors require further investigation.
Study 1: Anticancer Efficacy
A study conducted on various pyrimidine derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The study concluded that modifications in the piperazine ring significantly influenced cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HCT116 | 5.0 |
| B | MCF7 | 7.8 |
| C | HeLa | 3.5 |
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, several derivatives were tested against standard bacterial strains. The results indicated promising activity comparable to established antibiotics.
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| D | E. coli | 15 |
| E | S. aureus | 20 |
| F | P. aeruginosa | 18 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine, and how are reaction conditions optimized?
- Answer : The synthesis typically involves nucleophilic substitution between 2-(piperazin-1-yl)pyrimidine and a 6-bromo-2-pyridyl derivative. Reaction conditions include polar aprotic solvents (e.g., DMF or DMSO), bases (e.g., K₂CO₃), and heating at 80–100°C for 12–24 hours. Purification is achieved via crystallization from methanol/ethyl acetate mixtures, yielding products with >70% purity. Optimization focuses on stoichiometric ratios, solvent selection, and temperature control to minimize side reactions .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?
- Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons in pyrimidine and pyridyl groups at δ 8.3–6.4 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- Elemental Analysis : Confirms C, H, N, and Br content (deviations <0.4% indicate high purity) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Answer : Single-crystal X-ray diffraction using SHELXL determines bond lengths, angles, and regiochemistry. For example, crystallographic data can confirm the piperazine ring conformation (chair vs. boat) and bromine substitution patterns. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .
Q. What experimental strategies address discrepancies between theoretical and observed data (e.g., elemental analysis or NMR)?
- Answer :
- Elemental Analysis : Re-evaluate reaction stoichiometry or purification steps if deviations exceed 0.5%. For instance, incomplete substitution may reduce bromine content .
- NMR Signal Splitting : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks caused by conformational flexibility in the piperazine ring .
Q. How can computational modeling guide the design of derivatives for structure-activity relationship (SAR) studies?
- Answer :
- Docking Studies : Predict binding affinity to receptors (e.g., dopamine or serotonin receptors) by modifying substituents on the pyrimidine or piperazine moieties. Bromine’s electron-withdrawing effects can enhance π-π stacking in hydrophobic pockets .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with biological activity to prioritize synthetic targets .
Q. What are the challenges in optimizing reaction yields for analogs with bulky substituents?
- Answer : Steric hindrance from bulky groups (e.g., tosyl or phenylsulfonyl) reduces nucleophilic substitution efficiency. Strategies include:
- Using high-boiling solvents (e.g., toluene) to enhance reactivity at elevated temperatures.
- Introducing microwave-assisted synthesis to accelerate reaction kinetics .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions to avoid hydrolysis of intermediates.
- Crystallization : Slow cooling in methanol/ethyl acetate (1:1) yields high-purity crystals suitable for XRD .
- Data Validation : Cross-validate NMR assignments with DEPT-135 and HMBC experiments to eliminate misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
